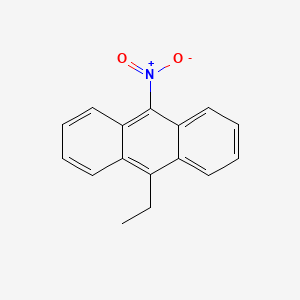

9-Ethyl-10-nitroanthracene

Description

Properties

CAS No. |

61650-93-9 |

|---|---|

Molecular Formula |

C16H13NO2 |

Molecular Weight |

251.28 g/mol |

IUPAC Name |

9-ethyl-10-nitroanthracene |

InChI |

InChI=1S/C16H13NO2/c1-2-11-12-7-3-5-9-14(12)16(17(18)19)15-10-6-4-8-13(11)15/h3-10H,2H2,1H3 |

InChI Key |

NWOGHDKCFHCUJC-UHFFFAOYSA-N |

Canonical SMILES |

CCC1=C2C=CC=CC2=C(C3=CC=CC=C31)[N+](=O)[O-] |

Origin of Product |

United States |

Mechanistic Investigations of 9 Ethyl 10 Nitroanthracene Transformations

Photochemical Reaction Pathways and Photoreactivity

The photochemistry of 9-nitroanthracene (B110200) derivatives is largely driven by the initial absorption of light, leading to a cascade of intramolecular rearrangements and radical reactions.

Upon absorption of light energy, the 9-Ethyl-10-nitroanthracene molecule is promoted from its ground state to an excited singlet state. nih.gov This is followed by an efficient intersystem crossing to an excited triplet state. nih.gov Specifically, it is proposed that a higher excited triplet state with nπ* character acts as a "receiver" state, which is crucial for the subsequent chemical transformation. researchgate.netnih.gov

The key photochemical event is a nitro-to-nitrite rearrangement (O₂N-Ar → ONO-Ar) that occurs from this excited state. nih.govresearchgate.netacs.org This rearrangement is characteristic of nitro-PAHs where the nitro group is sterically hindered and oriented perpendicularly to the aromatic system. nih.gov Femtosecond-resolved experiments on the model compound 9-nitroanthracene have shown that the primary photoinduced events, including the decay of the initially excited singlet state and the formation of subsequent intermediates, occur on an ultrafast timescale of up to a few picoseconds. nih.gov

Following the rapid nitro-nitrite rearrangement, the newly formed ethyl-anthryl nitrite (B80452) intermediate is unstable and undergoes homolytic cleavage of the O–N bond. researchgate.netacs.org This bond scission produces two key radical intermediates: a nitrogen monoxide radical (•NO) and a 9-ethyl-10-anthryloxy radical. nih.govresearchgate.net The formation of the anthryloxy radical has been detected experimentally in studies of 9-nitroanthracene and is considered a critical step in the photochemical pathway. researchgate.netnih.gov

The anthryloxy radical is highly reactive and can undergo further rearrangement to form a more stable carbon-centered radical within the anthracene (B1667546) ring system. nih.gov The presence of the ethyl group is expected to influence the stability and subsequent reaction pathways of these radical intermediates.

The radical intermediates formed in the previous step engage in subsequent reactions to yield stable end products. The nitrogen monoxide radical (•NO) can recombine with the carbon-centered radical on the anthracene moiety. nih.govresearchgate.net This radical recombination typically occurs at the opposite side of the ring system, leading to the formation of a nitroso ketone intermediate. nih.govresearchgate.net For instance, in the analogous photolysis of 9-methyl-10-nitroanthracene (B1615634), the stable intermediate 9-methyl-9-nitrosoanthracen-10-one has been isolated and characterized. nih.govresearchgate.net

This nitroso ketone can be a relatively stable product but may also undergo further transformation upon prolonged irradiation to yield the corresponding anthraquinone (B42736) derivative. nih.gov In the case of 9-nitroanthracene itself, where a stabilizing methyl or ethyl group is absent at the 9-position, the respective quinone, 9,10-anthraquinone, is often the major photoproduct isolated, suggesting the intermediate nitroso ketone is less stable. nih.govresearchgate.net

The kinetics of the photoreaction and the distribution of final products are significantly influenced by the reaction environment, including the choice of solvent and the presence of oxygen. researchgate.net Studies on the analogous compound 9-methyl-10-nitroanthracene provide insight into these effects. The photolysis occurs in solvents like chloroform (B151607) and methanol. nih.govresearchgate.net

The presence of oxygen can alter the reaction course. In one study, the degradation half-life of 9-methyl-10-nitroanthracene in deuterated chloroform (CDCl₃) was found to be faster in the presence of ambient air compared to a nitrogen-purged environment. nih.gov Interestingly, the product distribution also changes; a higher relative amount of 9,10-anthraquinone was formed under a nitrogen atmosphere, indicating that the conversion of the nitroso ketone to the quinone can occur independently of molecular oxygen. nih.gov

Table 1: Influence of Atmosphere on Photolysis of 9-methyl-10-nitroanthracene in CDCl₃

| Condition | Degradation Half-life (t₁/₂) | Final Product Ratio (nitroso ketone/anthraquinone) |

|---|---|---|

| Ambient Air | 14 min | 80/20 |

| Nitrogen Purged | 20 min | 60/40 |

Data derived from studies on 9-methyl-10-nitroanthracene. nih.gov

Electrochemical Reduction Mechanisms

The electrochemical behavior of nitroaromatic compounds involves the stepwise addition of electrons to the nitro group, leading to the formation of reactive anionic species.

In aprotic solvents, the electrochemical reduction of nitroaromatic compounds like 9-nitroanthracene proceeds via a one-electron transfer to form a stable anion radical. cdnsciencepub.comresearchgate.netresearchgate.net This initial reduction is often a reversible process. researchgate.net For this compound, the first step of electrochemical reduction is the generation of the this compound radical anion.

This radical anion can be stable on the timescale of cyclic voltammetry experiments. utexas.edu However, these radical anions are generally reactive species. Depending on the structure of the parent molecule and the reaction conditions, they can undergo subsequent chemical reactions, most notably dimerization. cdnsciencepub.comresearchgate.net For example, the radical anion of 9-nitroanthracene has been shown to dimerize, coupling at the 10-position. cdnsciencepub.com The stability and reactivity of the anion radical are also influenced by factors such as ion-pairing with the supporting electrolyte cations in the solvent. cdnsciencepub.com

Dimerization Processes and Structural Characterization of Dimers

The dimerization of anthracene derivatives is a well-documented photochemical process, typically occurring as a [4+4] cycloaddition at the 9 and 10 positions. This reaction is triggered by the absorption of light, which excites one anthracene molecule to its singlet excited state. This excited molecule then reacts with a ground-state molecule to form the dimer. researchgate.net

While specific studies on the dimerization of this compound are not extensively detailed in the provided results, the general principles of anthracene dimerization can be applied. The presence of substituents at the 9 and 10 positions can influence the dimerization process. For instance, electron-withdrawing groups can decrease the reactivity towards dimerization. researchgate.net In the case of 9-nitroanthracene, dimerization has been observed, and the structure of the resulting dimer has been studied. cdnsciencepub.com It is plausible that this compound would also undergo dimerization, likely forming a bond between the 9-position of one molecule and the 10-position of another, and vice-versa.

The structural characterization of such dimers is typically achieved through various spectroscopic techniques. For related anthracene dimers, X-ray crystallography has been instrumental in confirming the cyclobutane (B1203170) structure formed between the two anthracene units. researchgate.netscispace.com Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) are also crucial tools. For example, in the study of similar photodimerizations, MALDI-TOF mass spectrometry has been used to identify the formation of dimers and even short-chain oligomers. acs.org

It is important to note that the presence of bulky substituents can sterically hinder the dimerization process. researchgate.net The ethyl group at the 9-position and the nitro group at the 10-position of this compound would likely influence the geometry and yield of the dimer.

Electrophilic Aromatic Substitution Dynamics on Ethyl-Substituted Anthracenes

Electrophilic aromatic substitution (SEAr) is a fundamental reaction of aromatic compounds, including anthracenes. The regioselectivity of these reactions is governed by both kinetic and thermodynamic factors, including the stability of the intermediate carbocation (sigma complex) and the electronic properties of the substituents present on the aromatic ring. researchgate.netlibretexts.org

The ethyl group is an electron-donating group (ERG) through an inductive effect and hyperconjugation. dalalinstitute.comggckondagaon.in In electrophilic aromatic substitution reactions, electron-donating groups are known to be activating and ortho-, para-directing. dalalinstitute.comnptel.ac.in For a monosubstituted benzene (B151609) ring, this means the electrophile will preferentially add to the positions ortho and para to the substituent.

In the case of ethyl-substituted anthracenes, the situation is more complex due to the fused ring system. Anthracene itself is more reactive towards electrophilic substitution than benzene, with the 9 and 10 positions being the most reactive sites. libretexts.orgiptsalipur.org This is because the intermediate formed by attack at these positions retains the aromaticity of two benzene rings, which is energetically more favorable than the naphthalene (B1677914) system that would be retained after attack at other positions. iptsalipur.org

The reactivity of alkyl-substituted anthracenes in electrophilic aromatic substitution can be compared based on the nature of the alkyl group. Generally, all alkyl groups are electron-donating and therefore activate the aromatic ring towards electrophilic attack. dalalinstitute.com

A comparative study of different alkyl groups would likely show subtle differences in reactivity and regioselectivity. For instance, the activating effect of alkyl groups generally follows the order of their ability to stabilize the intermediate carbocation, which is often related to hyperconjugation and inductive effects.

While specific comparative data for a range of alkyl groups on anthracene in the context of electrophilic substitution is not detailed in the provided search results, studies on related systems provide insights. For example, research on the trichloromethylation of 9-substituted-anthracenes has explored the effect of different substituents on reaction rates, establishing a linear free energy relationship. oregonstate.edu Such studies demonstrate that the electronic nature of the substituent significantly impacts reactivity. It can be inferred that larger or more branched alkyl groups might introduce steric hindrance, potentially influencing the site of electrophilic attack.

Kinetic Studies of this compound Reactions

Kinetic studies provide quantitative information about the rates of chemical reactions and the factors that influence them. For this compound, kinetic analysis would be crucial for understanding the mechanisms of its various transformations.

While specific kinetic data for reactions of this compound is not available in the provided search results, kinetic studies on related nitro-anthracene compounds offer a valuable framework. For instance, the photochemical reaction of 9-methyl-10-nitroanthracene has been followed by NMR to determine its degradation half-life. nih.gov In chloroform under ambient air, the half-life was found to be 14 minutes. nih.gov

Kinetic isotope effects are another powerful tool in mechanistic studies. The nitration of anthracene has been studied using anthracene-9-d, revealing a kinetic isotope effect (kH/kD) of 2.6 in sulfolane (B150427) and 6.1 in acetonitrile (B52724). researchgate.net This indicates that the C-H bond cleavage is a rate-determining step in the reaction under these conditions. researchgate.net

Furthermore, the kinetics of dimerization for related compounds have been investigated. For example, the dimerization of 9-anthraldehyde (B167246) radical anions has a second-order rate constant that depends on the solvent. cdnsciencepub.com

A comprehensive kinetic study of this compound would involve monitoring the disappearance of the reactant and the appearance of products over time under various conditions (e.g., different solvents, temperatures, and in the presence of catalysts or inhibitors). This would allow for the determination of rate laws, rate constants, and activation parameters, providing deep insights into the reaction mechanisms.

Spectroscopic and Structural Elucidation Techniques in 9 Ethyl 10 Nitroanthracene Research

Advanced Spectroscopic Characterization for Mechanistic and Structural Insights

Spectroscopic techniques are fundamental to understanding the behavior of 9-Ethyl-10-nitroanthracene, from monitoring its transformation during chemical reactions to characterizing the electronic nature of its excited states.

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-invasive method for tracking the progress of chemical reactions and determining the structure of products in real-time. nih.gov In studies of related compounds like 9-methyl-10-nitroanthracene (B1615634), ¹H NMR is used to monitor photochemical reactions. nih.gov The disappearance of signals corresponding to the starting material and the emergence of new peaks corresponding to the photoproducts allow for a detailed kinetic analysis. nih.govmdpi.com

For instance, during the irradiation of 9-methyl-10-nitroanthracene, the aromatic and methyl proton signals of the reactant decrease over time, while new signals appear. nih.gov One major product identified through this method is 9-methyl-9-nitrosoanthracen-10-one. nih.gov The distinct chemical shifts in the ¹H NMR spectrum for this product, particularly the four signals in the aromatic region and a single peak for the methyl group, confirm its structure. nih.gov This level of detail is crucial for elucidating complex reaction mechanisms. nih.gov

| Signal Type | Chemical Shift (ppm) | Assignment |

|---|---|---|

| Aromatic | 8.25 | Aromatic Proton |

| Aromatic | 7.95 | Aromatic Proton |

| Aromatic | 7.73 | Aromatic Proton |

| Aromatic | 7.53 | Aromatic Proton |

| Aliphatic | 1.7 | Methyl Group Protons |

UV-Vis absorption and emission spectroscopy are employed to investigate the electronic properties of molecules like this compound. The absorption spectrum reveals the wavelengths of light a molecule absorbs, which correspond to electronic transitions from the ground state to various excited states. msu.edu For nitro-substituted polycyclic aromatic hydrocarbons (nitro-PAHs) such as 9-nitroanthracene (B110200), the absorption spectrum provides critical information on how the molecule interacts with light, which is the first step in any photochemical reaction. nih.govcase.edu

The position and intensity of absorption bands are sensitive to the molecular structure and the solvent environment. case.edu Upon absorbing light energy, the molecule is promoted to an excited singlet state, which can then undergo intersystem crossing to an excited triplet state. nih.gov It is often from this triplet state that photochemical transformations, such as the nitro-to-nitrite rearrangement, occur. nih.gov Emission spectroscopy (fluorescence) provides information about the de-excitation pathways of the molecule, although many nitro-PAHs have complex or quenched fluorescence due to efficient non-radiative decay pathways. omlc.org

Mass spectrometry (MS), particularly when coupled with Gas Chromatography (GC-MS), is an essential tool for separating and identifying components in a complex reaction mixture. epa.gov High-Resolution Mass Spectrometry (HRMS) provides highly accurate mass measurements, which aids in determining the elemental composition of unknown compounds. eurl-pesticides.euchemrxiv.org

In the analysis of the photoreaction of 9-methyl-10-nitroanthracene, GC-MS was used to identify the products. nih.gov A key photoproduct was found to have the same molecular ion (m/z) of 237 as the starting material, indicating it was an isomer. nih.gov However, the fragmentation pattern was distinctly different. The product showed key fragments corresponding to the loss of carbon monoxide (M-CO, m/z 209) and a nitroso group (M-NO, m/z 207), but critically, it did not show a fragment for the loss of a nitro group (M-NO₂). nih.gov This fragmentation data was instrumental in identifying the product as 9-methyl-9-nitrosoanthracen-10-one and distinguishing it from the starting material. nih.gov

| m/z (Mass-to-Charge Ratio) | Fragment Loss | Interpretation |

|---|---|---|

| 237 | - | Molecular Ion (M+) |

| 209 | CO | Loss of Carbon Monoxide |

| 207 | NO | Loss of Nitroso Group |

| 178 | HCONO | Complex Fragmentation |

Crystallographic Analysis of this compound Derivatives

X-ray crystallography provides the definitive, three-dimensional structure of a molecule in the solid state, offering precise measurements of bond lengths, bond angles, and dihedral angles.

Crystallographic analysis of anthracene (B1667546) derivatives reveals how substituents affect the planarity of the aromatic system. mdpi.com For 9,10-disubstituted anthracenes, steric hindrance between the substituents and the hydrogen atoms at the peri-positions (positions 1, 8, 4, and 5) can cause significant distortion from a perfectly flat structure.

The nitro group in compounds like this compound is subject to strong steric pressure from the two hydrogen atoms in the adjacent peri-positions. nih.gov This steric hindrance, known as the peri-effect, forces the nitro group to rotate out of the plane of the anthracene ring, adopting a nearly perpendicular orientation. nih.gov

This perpendicular arrangement is crucial as it influences the molecule's photochemical reactivity. It is proposed that this orientation facilitates the characteristic nitro-to-nitrite rearrangement upon light absorption, a key step in the photochemical degradation pathway of many nitro-PAHs. nih.gov In some crystal structures, this steric strain can lead to "disorder," where the nitro group may occupy slightly different rotational positions in different molecules within the crystal lattice, further highlighting the conformational flexibility and steric strain inherent in the molecule.

Supramolecular Interactions in Crystal Lattices

A thorough review of scientific literature and crystallographic databases reveals no specific published research on the single-crystal X-ray diffraction of this compound. Consequently, a detailed, experimentally-verified discussion of its specific supramolecular interactions and crystal lattice structure cannot be provided at this time.

While research into the crystal structures of related nitroanthracene derivatives exists, providing insights into potential interaction modes for this class of compounds, a direct extrapolation to this compound would be speculative and not adhere to the required standards of scientific accuracy for this article. The precise arrangement of molecules in the solid state, which governs the supramolecular interactions, is highly dependent on the specific substituents and the crystallization conditions.

Detailed analysis of non-covalent interactions, such as hydrogen bonds, π-π stacking, or other van der Waals forces, requires precise atomic coordinates and unit cell parameters that are only obtainable through experimental techniques like X-ray crystallography. Without a deposited crystal structure in a repository such as the Cambridge Crystallographic Data Centre (CCDC), any description of the packing motifs and intermolecular forces for this compound remains theoretical.

Further experimental investigation is necessary to elucidate the crystal structure and would be invaluable for understanding the solid-state properties of this compound.

Computational Chemistry and Theoretical Modeling of 9 Ethyl 10 Nitroanthracene Systems

Quantum Chemical Calculations for Electronic Structure and Reactivity Predictions

Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are fundamental to understanding the ground-state properties of 9-Ethyl-10-nitroanthracene. These calculations provide a detailed picture of the electron distribution and its influence on the molecule's stability and reactivity.

The geometry of this compound is significantly influenced by steric hindrance between the peri-hydrogens and the substituents at the 9 and 10 positions. Due to this steric strain, the nitro group is forced to adopt a nearly perpendicular orientation relative to the plane of the anthracene (B1667546) core. nih.gov This geometric arrangement is crucial as it minimizes steric repulsion and dictates the electronic interaction between the nitro group's orbitals and the aromatic π-system.

The electronic properties are governed by the interplay of the electron-donating ethyl group and the electron-withdrawing nitro group. Analysis of the frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—is key to predicting reactivity. For this compound, the HOMO is expected to be localized primarily on the electron-rich anthracene ring system, while the LUMO would have significant contributions from the electron-deficient nitro group. The energy difference between these orbitals (the HOMO-LUMO gap) is a critical indicator of the molecule's chemical reactivity and kinetic stability. A smaller gap generally implies higher reactivity.

Global reactivity descriptors, calculated from these orbital energies, offer quantitative predictions of chemical behavior. These descriptors help in understanding the molecule's susceptibility to electrophilic or nucleophilic attack. For instance, the electrophilicity index can quantify the molecule's ability to accept electrons. DFT calculations are used to map the molecular electrostatic potential (MEP), which visualizes the charge distribution and highlights regions prone to electrostatic interactions.

| Parameter | Predicted Characteristic for this compound | Significance |

| Geometry | Nitro group is nearly perpendicular to the anthracene plane. | Minimizes steric hindrance; influences electronic conjugation and photochemical reaction pathways. nih.gov |

| HOMO | Localized on the anthracene π-system. | Defines the molecule's ability to donate electrons; site of initial oxidation. |

| LUMO | Significant density on the nitro group and adjacent carbon atoms. | Defines the molecule's ability to accept electrons; site of initial reduction. |

| HOMO-LUMO Gap | Relatively small, indicative of a reactive molecule. | Correlates with chemical reactivity and the energy required for electronic excitation. |

| Molecular Electrostatic Potential (MEP) | Negative potential around the oxygen atoms of the nitro group; positive potential on the hydrogens of the ethyl group. | Predicts sites for electrophilic (negative regions) and nucleophilic (positive regions) attack. |

Time-Dependent Density Functional Theory (TD-DFT) for Excited State Characterization

Time-Dependent Density Functional Theory (TD-DFT) is a primary computational method for investigating the electronic excited states of molecules, making it indispensable for understanding the photochemistry of this compound. chemrxiv.org TD-DFT calculations can predict vertical excitation energies, which correspond to the absorption of light, and the nature of the electronic transitions involved. chemrxiv.org

Upon photoexcitation, this compound can transition from its ground state (S₀) to various singlet excited states (S₁, S₂, etc.). For many nitroaromatic compounds, the lower energy excited states often involve π→π* transitions localized on the anthracene core and n→π* transitions involving the non-bonding electrons on the oxygen atoms of the nitro group. TD-DFT helps to characterize these states and their energies. nih.gov

A critical aspect of the photochemistry of nitroanthracenes is the efficient intersystem crossing (ISC) from a singlet excited state to a triplet excited state (e.g., S₁ → T₁). researchgate.net This process is often the gateway to the molecule's characteristic photochemical reactions. researchgate.net For 9-nitroanthracene (B110200) derivatives, the lowest excited triplet state (T₁) is typically a ππ* state, but a higher-energy nπ* triplet state is believed to be the reactive state responsible for the subsequent chemical transformations. rsc.org TD-DFT can be used to calculate the energies of these different triplet states and to assess the likelihood of transitions between them.

| Excited State Property | Predicted Characteristic for this compound | Computational Insight from TD-DFT |

| Primary Absorption | Strong absorption in the UV-Vis region corresponding to S₀→S₁ transition. | Calculation of vertical excitation energies and oscillator strengths to simulate the absorption spectrum. |

| Nature of S₁ State | Primarily a π→π* transition localized on the anthracene moiety. | Analysis of the molecular orbitals involved in the electronic transition. |

| Intersystem Crossing (ISC) | Efficient S₁ → Tₙ transition. | Calculation of spin-orbit couplings (though often inferred from state energies and character). |

| Lowest Triplet State (T₁) | ππ* character, phosphorescent. | Optimization of the triplet state geometry and calculation of its energy. rsc.org |

| Reactive Triplet State | A higher-energy triplet state with nπ* character. | Identification of multiple triplet states and their electronic configurations. rsc.org |

Modeling of Reaction Pathways, Intermediates, and Transition States

Computational modeling is essential for elucidating the complex multi-step reaction pathways that follow the photoexcitation of this compound. By mapping the potential energy surface, these methods can identify the structures of transient intermediates and the transition states that connect them, providing a detailed mechanistic understanding.

The photochemical reaction of 9-nitroanthracene derivatives is proposed to proceed via a nitro-nitrite rearrangement mechanism. nih.govrsc.org Following excitation and intersystem crossing to a reactive triplet state, the nitro group (–NO₂) isomerizes to a nitrite (B80452) group (–ONO). This nitrite intermediate is unstable and undergoes homolytic cleavage of the weak O–N bond. nih.gov

This cleavage results in the formation of a radical pair: a 9-ethyl-10-anthryloxy radical and a nitrogen monoxide radical (•NO). nih.govrsc.org The anthryloxy radical can then undergo further rearrangement and reaction. Computational methods can model each step of this pathway:

Geometry Optimization: Calculating the minimum-energy structures of the ground state, the reactive triplet state, the nitrite intermediate, and the subsequent radical species.

Transition State Searching: Locating the transition state structure for the nitro→nitrite isomerization and for the O–N bond cleavage. This allows for the calculation of the activation energy for each step.

Reaction Coordinate Analysis: Following the energetic profile along the reaction pathway to confirm that the identified transition states correctly connect the reactants and products.

These calculations can reveal the energetic feasibility of the proposed mechanism and explain why certain products are formed. For example, modeling shows that the radical recombination of the anthryloxy radical and •NO at the C9 position leads to the formation of intermediates like 9-ethyl-9-nitrosoanthracen-10-one. nih.gov

| Reaction Step | Species Involved | Computational Objective |

| 1. Excitation | Ground State → Triplet State | Characterize the reactive excited state (see Section 6.2). |

| 2. Isomerization | Triplet this compound → 9-Ethyl-10-anthryl nitrite | Locate the transition state for the nitro-nitrite rearrangement and calculate the activation barrier. |

| 3. Bond Cleavage | 9-Ethyl-10-anthryl nitrite → Radical Pair | Model the homolytic cleavage of the O–N bond to form the 9-ethyl-10-anthryloxy radical and •NO. |

| 4. Radical Recombination | Anthryloxy Radical + •NO → Intermediate | Optimize the structures of possible recombination products, such as nitroso-ketones. nih.gov |

Spin Density Distribution Analysis in Radical Anions and Other Intermediates

Many of the key species in the reactions of this compound are open-shell systems, such as radical anions or the neutral radical intermediates formed during photolysis. Understanding the distribution of the unpaired electron in these species is crucial for predicting their reactivity and for interpreting experimental data from techniques like Electron Paramagnetic Resonance (EPR) spectroscopy.

Spin density is a measure of the spatial distribution of the unpaired electron. In the radical anion of this compound, formed by the addition of a single electron, the spin density would not be localized on a single atom. Instead, it would be delocalized across the entire π-conjugated system. Quantum chemical calculations can precisely map this distribution.

For aromatic nitro compounds, a significant portion of the spin density is typically located on the nitro group, particularly on the nitrogen atom and the two oxygen atoms. The remaining spin density is distributed over the carbon atoms of the anthracene rings. The specific pattern of this distribution is influenced by the electronic effects of the substituents. The electron-donating ethyl group at the C9 position would subtly modify the spin density pattern compared to an unsubstituted nitroanthracene radical anion.

Calculated spin densities are directly related to the hyperfine coupling constants (hfcs) measured in EPR spectra. vtt.fi By comparing calculated and experimental hfcs, computational models can be validated, and the assignments of spectral features can be confirmed. vtt.fiutexas.edu This analysis is also vital for the anthryloxy radical intermediate, where the spin density distribution would indicate the most likely sites for subsequent radical reactions.

| Radical Species | Predicted Spin Density Distribution | Significance |

| Radical Anion | High spin density on the –NO₂ group and delocalized over the C1, C3, C6, C8, C9, and C10 positions of the anthracene core. | Predicts sites susceptible to reaction with electrophiles and allows for the simulation of EPR spectra. vtt.fiutexas.edu |

| Anthryloxy Radical | Primarily localized on the exocyclic oxygen atom, with significant delocalization onto the C9 and C10 positions and other carbons in the π-system. | Indicates the most radical character and thus the most reactive sites for subsequent bond formation or abstraction reactions. |

Advanced Applications of 9 Ethyl 10 Nitroanthracene Scaffolds in Materials Science and Analytical Chemistry

Potential in Organic Optoelectronic Materials (e.g., OLEDs, OFETs) based on Anthracene (B1667546) Frameworks

There is no available research on the application or potential of 9-Ethyl-10-nitroanthracene in organic light-emitting diodes (OLEDs) or organic field-effect transistors (OFETs). While anthracene and its derivatives are a well-studied class of organic semiconductors known for their high fluorescence quantum yields and charge-carrier mobility, the specific effects of simultaneous 9-ethyl and 10-nitro substitution on the electronic and photophysical properties required for optoelectronic applications have not been reported. rsc.orgnbinno.comresearchgate.net The introduction of an electron-withdrawing nitro group and an electron-donating ethyl group at these positions would theoretically modulate the HOMO-LUMO energy levels, but experimental data on the performance of this specific compound in optoelectronic devices is absent from the current scientific literature.

Role in Supramolecular Assemblies and Nanoreactors

No studies have been published detailing the use of this compound in the formation of supramolecular assemblies or its function as a component in nanoreactors. The design of such systems relies on specific non-covalent interactions (e.g., hydrogen bonding, π-π stacking), and the particular steric and electronic profile of this compound has not been explored in this context.

Matrix Applications in Laser Desorption/Ionization Mass Spectrometry (LDI-MS)

Currently, there is no literature supporting the use of this compound as a matrix for laser desorption/ionization mass spectrometry (LDI-MS). While a related compound, 9-nitroanthracene (B110200), has been utilized as a matrix in LDI-MS for the analysis of specific analytes like fluorinated fullerenes, the suitability of the ethyl-substituted derivative for this purpose has not been investigated. researchgate.netnih.gov The effectiveness of a matrix is dependent on its ability to absorb laser energy and co-crystallize with the analyte, properties which have not been characterized for this compound.

Development of Chemical Sensors for Nitroaromatic Compounds

There are no reports on the development or application of this compound as a chemical sensor for the detection of nitroaromatic compounds. Research in this area typically focuses on materials that exhibit a significant and selective change in their optical or electronic properties upon interaction with the target analyte. acs.orgrsc.org The potential of this compound to act as a sensing platform has not been explored.

Adsorption Behavior and Mechanisms on Environmental Interfaces

The adsorption behavior and mechanisms of this compound on environmental interfaces have not been a subject of scientific study. Research on the environmental fate of nitro-polycyclic aromatic hydrocarbons has focused on other derivatives, such as the adsorption of 9-nitroanthracene on microplastics, but data specific to the ethyl-substituted compound is not available. nih.govnih.gov

Concluding Remarks and Future Research Directions

Current Gaps and Challenges in 9-Ethyl-10-nitroanthracene Research

Research specifically focused on this compound is sparse, with much of the existing knowledge derived from broader studies on the nitration of 9-alkylanthracenes. This limited focus has resulted in several significant gaps and challenges:

Limited Synthetic Methodologies: The primary reported synthesis involves the direct nitration of 9-ethylanthracene (B14752619) with nitric acid. This reaction is known to produce a mixture of products, including this compound and the addition product 9-ethyl-9-hydroxy-10-nitro-9,10-dihydroanthracene. kyoto-u.ac.jp A significant challenge lies in developing more selective synthetic routes that can produce this compound in high yield and purity, thereby avoiding difficult separation processes.

Incomplete Physicochemical Characterization: While some basic spectral data for this compound has been reported, a comprehensive characterization of its properties is lacking. There is a notable absence of in-depth studies on its photophysical properties (such as fluorescence quantum yield and lifetime), electrochemical behavior, and thermal stability. This missing data hinders the ability to rationally design applications for the molecule.

Unexplored Reactivity: Beyond its formation, the chemical reactivity of this compound has not been extensively investigated. The interplay between the electron-withdrawing nitro group and the electron-donating ethyl group at the sterically hindered 9- and 10-positions of the anthracene (B1667546) core suggests a unique reactivity profile that warrants exploration. For instance, the influence of the ethyl group on the photochemical rearrangement reactions, which are characteristic of other 9-nitroanthracenes, is unknown. nih.gov

Outlook for Novel Materials and Methodologies derived from this compound Chemistry

The unique substitution pattern of this compound makes it a promising candidate as a building block for advanced functional materials and as a platform for developing new chemical methodologies.

Development of Optoelectronic Materials: Anthracene derivatives are well-known for their applications in organic light-emitting diodes (OLEDs) and as fluorescent sensors. beilstein-journals.org The electronic properties of the anthracene core are significantly influenced by substituents at the 9- and 10-positions. The combination of the ethyl and nitro groups in this compound could modulate the HOMO-LUMO gap and photophysical properties, potentially leading to new deep-blue emitters or materials with unique solid-state packing characteristics that limit self-quenching. beilstein-journals.org

Precursor for Functionalized Anthracenes: this compound can serve as a versatile intermediate for a wide range of other 9,10-disubstituted anthracenes. The nitro group is a synthetically valuable functional handle that can be readily reduced to an amino group, which can then be further derivatized. This opens the door to the synthesis of novel dyes, ligands for metal complexes, and building blocks for polymers and supramolecular assemblies.

Platform for New Methodologies: A deeper understanding of the reactivity of this compound could lead to the development of new synthetic methodologies. For example, exploring its participation in cycloaddition reactions, such as the Diels-Alder reaction, could provide access to complex, three-dimensional structures that are otherwise difficult to synthesize. orientjchem.org The insights gained from studying its unique photochemical behavior could also inspire new light-induced synthetic transformations.

Data Tables

Table 1: Reported Spectral Data for a Related Compound, 9-ethyl-10-nitromethylanthracene

| Spectral Data Type | Wavenumber (cm⁻¹) / Chemical Shift (ppm) |

| Infrared (IR) | 1551, 1301, 796, 752 |

| Proton NMR (¹H NMR) | 1.43, 3.63, 6.45, 7.44-7.84, 8.21-8.59 |

Q & A

Basic Research Questions

Q. What spectroscopic and chromatographic methods are recommended for structural elucidation and purity assessment of 9-Ethyl-10-nitroanthracene?

- Methodological Answer : Combine FT-IR spectroscopy to confirm nitro group stretching vibrations (~1520 cm⁻¹ for asymmetric NO₂) , gas chromatography (GC) with mass spectrometry (GC-MS) for molecular weight verification and impurity detection , and high-performance liquid chromatography (HPLC) with UV detection (e.g., λmax ~400 nm for nitroanthracenes) to assess purity. Cross-reference retention times with analytical standards (e.g., 9-Nitroanthracene standards) .

Q. What are the critical safety protocols for handling this compound in laboratory settings?

- Methodological Answer : Use local exhaust ventilation to minimize inhalation of dust. Wear nitrile gloves , safety goggles , and N95 respirators during handling. For spills, collect material using static-free tools and avoid dispersion; dispose via hazardous waste protocols. Store in airtight containers away from oxidizers, under inert atmosphere if possible .

Q. How can researchers monitor the stability of this compound under varying storage conditions?

- Methodological Answer : Conduct accelerated stability studies by exposing the compound to heat (40–60°C), light (UV-Vis irradiation), and humidity. Monitor degradation via HPLC to track impurity peaks or UV-Vis spectroscopy for shifts in absorption maxima. Store in amber glass vials at –20°C in the dark to suppress photodegradation .

Advanced Research Questions

Q. What photophysical processes dominate the excited-state behavior of this compound, and how do they differ from other nitroanthracene derivatives?

- Methodological Answer : Use nanosecond laser photolysis to identify transient species. The nitro group facilitates intersystem crossing to triplet states (ππ* → nπ*), leading to anthryloxy radical (XAO˙) and nitric oxide (NO˙) formation. Unlike cyano-substituted derivatives (e.g., 9-cyano-10-nitroanthracene), the ethyl group may sterically hinder nitrite intermediate formation, altering reaction kinetics .

Q. How do solvent interactions influence the photochemical reaction pathways of this compound?

- Methodological Answer : In protic solvents (e.g., ethanol) , hydrogen abstraction by XAO˙ radicals generates anthrols (XAOH), while in aprotic solvents (e.g., benzene) , equilibrium between XAO˙/NO˙ and nitrosoanthrones (XNSAN) is observed. Solvent polarity modulates charge-transfer interactions, affecting quantum yields. Validate via time-resolved absorption spectroscopy in controlled solvent matrices .

Q. What experimental approaches can resolve contradictions in reported quantum yields for nitroanthracene photoreactions?

- Methodological Answer : Standardize excitation wavelengths (e.g., 355 nm Nd:YAG laser) and use oxygen-free environments (via degassing) to minimize quenching. Employ actinometry (e.g., ferrioxalate) to calibrate light intensity. Compare results across solvents and substituents (e.g., ethyl vs. phenyl groups) to isolate steric/electronic effects .

Q. How does the ethyl substituent at the 9-position affect the electronic absorption spectra of 10-nitroanthracene derivatives?

- Methodological Answer : The ethyl group induces a bathochromic shift in UV-Vis spectra (~5–10 nm) compared to unsubstituted nitroanthracene due to electron-donating effects, enhancing conjugation. Quantify via TD-DFT calculations paired with experimental spectra. Compare with methyl or phenyl analogues to delineate substituent impacts .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.